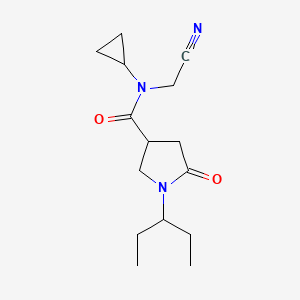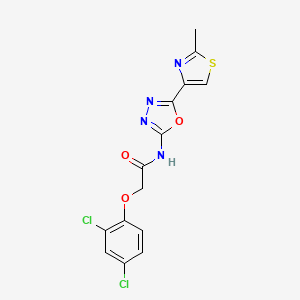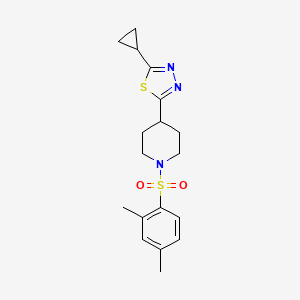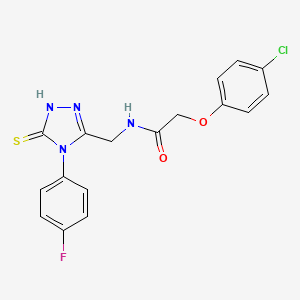
4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” is an organofluorine compound . Organofluorine compounds are those that contain at least one carbon-fluorine bond .
Physical and Chemical Properties Analysis
The compound is related to Morpholine, 4-(3,5-difluorophenyl)- and 4-(3,5-difluorophenyl)morpholine . These related compounds have physical and chemical properties documented, including melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Developmental Toxicity of PFAAs
Research indicates that PFAAs, including PFOS and PFOA, exhibit developmental toxicity in rodents, affecting postnatal development and reproductive indices. Studies suggest avenues for further research to support risk assessment of these chemicals, emphasizing the importance of understanding their potential human health hazards (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation of Polyfluoroalkyl Chemicals
Investigations into the environmental biodegradability of polyfluoroalkyl chemicals have highlighted the challenges in assessing their fate and effects due to their persistence and toxic profiles. This review focuses on laboratory studies of key precursors and the need for comprehensive environmental monitoring and ecotoxicological assessment (Liu & Mejia Avendaño, 2013).
Sulfoxaflor - A Novel Insecticide Class
Sulfoxaflor represents a new class of insecticides with a unique mode of action distinct from other commonly used insecticides. It offers control over a range of sap-feeding insect pests and provides insights into resistance and cross-resistance mechanisms, which are crucial for developing effective pest management strategies (Watson et al., 2021).
Human Relevance of Novel Toxicity Modes
The evaluation of sulfoxaflor's novel developmental toxicity mode of action in rats, mediated by fetal-type muscle nicotinic acetylcholine receptors, underscores the importance of species-specific responses in toxicity studies. This research contributes to the human relevance framework by highlighting qualitative differences in the action of chemicals on rodent versus human receptors (Ellis-Hutchings et al., 2014).
Bioaccumulation Concerns of PFCAs
The bioaccumulation potential of perfluorinated carboxylates (PFCAs) has been critically reviewed, comparing them to persistent lipophilic compounds. This research offers insights into the environmental behavior of PFCA and suggests that shorter-chain PFCAs do not meet the regulatory criteria for bioaccumulation, emphasizing the need for continued research on longer-chain PFCAs (Conder et al., 2008).
Properties
IUPAC Name |
4-[[4-(3,5-difluorophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3S2/c17-13-8-14(18)10-16(9-13)25(21,22)20-2-1-7-24-12-15(20)11-19-3-5-23-6-4-19/h8-10,15H,1-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQYDKPCUQCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(cyclopropylsulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2781594.png)
![N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2781595.png)
![[(1R,5S,6R,10R,11S,12R,15R,16R,18S)-18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] propanoate](/img/structure/B2781596.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2781597.png)
![7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2781598.png)
![3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2781599.png)


![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2781602.png)

![[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2781606.png)
![(6-Fluoropyridin-2-yl)-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone](/img/structure/B2781607.png)
![2-Chloro-N-[3-(2-methyltriazol-4-yl)propyl]propanamide](/img/structure/B2781608.png)

